2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide is a chemical compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a methyl group attached to the nitrogen atom, and a morpholine ring attached to the sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonylation: The chlorinated benzene is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Addition: The sulfonylated benzene is reacted with morpholine to form the morpholin-4-ylsulfonyl derivative.
N-Methylation: Finally, the compound is methylated at the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactors and batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-methylbenzamide: Lacks the morpholine and sulfonyl groups.
2,4-dichloro-5-morpholin-4-ylsulfonylbenzene: Lacks the N-methyl group.
N-methyl-5-morpholin-4-ylsulfonylbenzamide: Lacks the chlorine atoms.
Uniqueness
2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine atoms and the morpholine ring enhances its reactivity and potential as a versatile reagent in various applications.
Properties
IUPAC Name |
2,4-dichloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O4S/c1-15-12(17)8-6-11(10(14)7-9(8)13)21(18,19)16-2-4-20-5-3-16/h6-7H,2-5H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWJMRJEMIZTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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